2-(Azetidin-3-yl)acetamide hydrochloride

JAK2 inhibition Kinase inhibitor Medicinal chemistry

Researchers optimizing kinase or FabI inhibitors need geometrically constrained amine scaffolds beyond flexible-chain or larger-ring analogs. 2-(Azetidin-3-yl)acetamide hydrochloride (CAS 1795493-56-9) delivers a four-membered azetidine core with a free secondary amine for N-functionalization, supplied as pre-neutralized HCl salt for direct aqueous assay use. • JAK2 IC50: 30-35 nM in elaborated azetidin-3-yl acetamide derivatives • FabI IC50: 0.058 μM; MRSA/MRSE MIC: 0.06 μg/mL • SDH: 18.5× potency gain vs. fluopyram (EC50 5.7 vs. 105.4 mg/L) ≥98% purity recommended for SAR-critical late-stage work; 95% suitable for initial library synthesis.

Molecular Formula C5H11ClN2O
Molecular Weight 150.61 g/mol
CAS No. 1795493-56-9
Cat. No. B1383496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)acetamide hydrochloride
CAS1795493-56-9
Molecular FormulaC5H11ClN2O
Molecular Weight150.61 g/mol
Structural Identifiers
SMILESC1C(CN1)CC(=O)N.Cl
InChIInChI=1S/C5H10N2O.ClH/c6-5(8)1-4-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H
InChIKeyMUMFPNWWYMVPED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yl)acetamide hydrochloride: Specifications & Procurement


2-(Azetidin-3-yl)acetamide hydrochloride (CAS 1795493-56-9) is a four-membered nitrogen-containing azetidine heterocycle functionalized with an acetamide group at the 3-position, supplied as a stable hydrochloride salt with molecular formula C5H11ClN2O and molecular weight 150.61 [1]. The compound serves as a versatile building block in medicinal chemistry, particularly for peptidomimetics and small-molecule library construction, where the azetidine ring acts as a constrained pharmacophore offering defined spatial orientation distinct from larger heterocycles or linear amines [2]. Commercial availability spans multiple research suppliers with purity specifications ranging from 95% to ≥98%, and the hydrochloride salt form confers enhanced aqueous solubility relative to the free base, facilitating direct use in aqueous biological assay workflows .

2-(Azetidin-3-yl)acetamide hydrochloride: Why Substitution Fails


Direct substitution of 2-(Azetidin-3-yl)acetamide hydrochloride with structurally analogous building blocks—such as 3-aminopropanamide derivatives, pyrrolidine-based acetamides, or even N-substituted azetidine regioisomers—is precluded by critical differences in spatial geometry, hydrogen-bonding capacity, and salt-form properties. The free secondary amine of the azetidine ring enables N-functionalization (e.g., sulfonylation, alkylation, acylation) that is geometrically distinct from pyrrolidine analogs due to the smaller ring size and altered bond angles [1]. Furthermore, the hydrochloride salt form of CAS 1795493-56-9 is pre-neutralized for direct use in aqueous assay systems, whereas free-base azetidine acetamides require in situ pH adjustment that introduces variability in high-throughput screening campaigns . The combination of the 3-position substitution pattern (versus 2-position analogs) and the presence of both an ionizable secondary amine and a neutral primary acetamide creates a unique hydrogen-bond donor/acceptor profile that cannot be replicated by regioisomers or N-protected variants [2].

2-(Azetidin-3-yl)acetamide hydrochloride: Comparative Evidence


JAK2 Inhibitor Potency of Azetidine-Acetamide Derivatives

While no direct activity data exists for the free base building block CAS 1795493-56-9 itself, derivatives incorporating the 2-(azetidin-3-yl)acetamide scaffold—specifically a compound from US10695337 (Example 296) bearing the azetidin-3-yl acetamide moiety—exhibit JAK2 IC50 = 30 nM and JAK1 IC50 < 5 nM in recombinant enzyme assays [1]. A structurally related derivative from US11414413 (Example 14) with an N-methylsulfonyl azetidin-3-yl acetamide core shows JAK2 IC50 = 35 nM [2]. These values provide a class-level potency benchmark for azetidine-acetamide containing JAK inhibitors, in contrast to pyrrolidine-based JAK2 inhibitors which typically require additional substituents to achieve comparable nanomolar potency.

JAK2 inhibition Kinase inhibitor Medicinal chemistry

SDH Inhibitor Antifungal Activity of Azetidine-Amide Derivatives

A 2024 study published in Journal of Saudi Chemical Society evaluated 26 novel amide derivatives containing an azetidine moiety as potential SDH inhibitors, using fluopyram (a commercial SDH inhibitor fungicide) as the reference standard [1]. Compound C24, bearing an azetidine-amide core structurally related to the CAS 1795493-56-9 scaffold, demonstrated EC50 = 5.7 mg/L against Phomopsis sp., representing an 18.5-fold improvement over fluopyram (EC50 = 105.4 mg/L) under identical assay conditions [1]. In fruit infection models using kiwi fruit, C24 provided 42.2% therapeutic activity and 52.9% protective activity at 200 mg/L, compared to fluopyram's 30.4% and 35.6% respectively [1].

Succinate dehydrogenase inhibitor Antifungal activity Agrochemical

Commercial Purity Specifications Across Suppliers

Commercially available 2-(Azetidin-3-yl)acetamide hydrochloride (CAS 1795493-56-9) is supplied with purity specifications that vary by vendor. American Elements provides the compound as a powder without explicit purity claims [1]; AKSci specifies minimum purity of 95% ; and MolCore specifies NLT (Not Less Than) 98% purity with ISO certification for pharmaceutical research and development applications . This purity differentiation enables procurement decisions based on assay tolerance and downstream synthetic requirements.

Chemical procurement Purity specification Quality control

FabI Inhibition by Azetidine-Based Ene-Amides

A series of azetidine-based ene-amides, structurally elaborated from the azetidine core present in CAS 1795493-56-9, has been characterized as potent bacterial enoyl-ACP reductase (FabI) inhibitors [1]. Lead compounds from this series displayed FabI enzyme inhibition with IC50 values as low as 0.058 μM and whole-cell antibacterial activity with MIC values as low as 0.06 μg/mL against clinically relevant MSSA (methicillin-sensitive Staphylococcus aureus), MRSA (methicillin-resistant S. aureus), and MRSE (methicillin-resistant S. epidermidis) strains [1]. This potency benchmark establishes the azetidine scaffold as a viable pharmacophore for antibacterial drug discovery targeting Gram-positive pathogens, with efficacy against drug-resistant clinical isolates.

FabI inhibitor Antibacterial Drug-resistant pathogens

2-(Azetidin-3-yl)acetamide hydrochloride: Application Scenarios


JAK2 Lead Optimization for Kinase Inhibitors

Researchers engaged in JAK-STAT pathway inhibitor development should consider CAS 1795493-56-9 as a core building block for constructing azetidine-containing kinase inhibitors. Patent-derived data from US10695337 and US11414413 demonstrate that elaborated azetidin-3-yl acetamide derivatives achieve JAK2 IC50 values of 30-35 nM [1]. The free secondary amine enables N-functionalization (e.g., sulfonylation as in Example 14) while the acetamide side chain provides a vector for further elaboration. Procurement of the ≥98% purity grade from MolCore is recommended for medicinal chemistry applications requiring high-fidelity SAR interpretation.

Antifungal Lead Generation Targeting SDH

Discovery programs targeting succinate dehydrogenase (SDH) for antifungal applications should prioritize the azetidine-amide scaffold given the 18.5-fold potency advantage demonstrated by derivative C24 (EC50 = 5.7 mg/L) over the commercial reference fluopyram (EC50 = 105.4 mg/L) against Phomopsis sp. [2]. CAS 1795493-56-9 serves as an entry point for constructing compound libraries exploring N-substitution and acetamide modifications to optimize both enzyme inhibition and in vivo protective efficacy (C24: 52.9% protective activity at 200 mg/L).

FabI Inhibitors for Gram-Positive Pathogens

For antibacterial drug discovery efforts focused on drug-resistant Gram-positive pathogens (MRSA, MRSE), the azetidine scaffold represented by CAS 1795493-56-9 provides a validated starting point for FabI inhibitor development. Lead azetidine-based ene-amides have demonstrated FabI enzyme IC50 values as low as 0.058 μM and MIC values of 0.06 μg/mL against clinically relevant MRSA and MRSE strains [3]. The 3-substituted acetamide configuration enables systematic exploration of ene-amide or other bioisosteric replacements while maintaining the constrained azetidine geometry favorable for FabI binding.

Constrained Amine Scaffolds for Peptidomimetic Libraries

Research programs requiring conformationally constrained amine building blocks for peptidomimetic design or diversity-oriented synthesis should select CAS 1795493-56-9 over alternative heterocycles (e.g., pyrrolidine or piperidine acetamides) due to the unique bond angles and spatial constraints of the four-membered azetidine ring [4]. The hydrochloride salt form eliminates the need for pre-assay neutralization, reducing protocol variability in high-throughput screening workflows. Procurement from AKSci (95% minimum purity) is suitable for initial library synthesis, with MolCore (98% NLT) recommended for late-stage optimization where purity-related artifacts could confound activity interpretation.

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